molecular formula C16H27ClN2O B12747922 Propanamide, 3-((1,1-dimethylethyl)amino)-N-(2,4,6-trimethylphenyl)-, monohydrochloride CAS No. 121513-26-6

Propanamide, 3-((1,1-dimethylethyl)amino)-N-(2,4,6-trimethylphenyl)-, monohydrochloride

Cat. No.: B12747922
CAS No.: 121513-26-6
M. Wt: 298.8 g/mol
InChI Key: NIDPNFGFEYRWGR-UHFFFAOYSA-N
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Description

Propanamide, 3-((1,1-dimethylethyl)amino)-N-(2,4,6-trimethylphenyl)-, monohydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include a propanamide backbone, a tert-butylamino group, and a trimethylphenyl group, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, 3-((1,1-dimethylethyl)amino)-N-(2,4,6-trimethylphenyl)-, monohydrochloride typically involves the following steps:

    Formation of the Propanamide Backbone: This can be achieved through the reaction of propanoic acid with ammonia or an amine under controlled conditions.

    Introduction of the tert-Butylamino Group: The tert-butylamino group can be introduced via nucleophilic substitution reactions using tert-butylamine.

    Attachment of the Trimethylphenyl Group: The trimethylphenyl group can be attached through Friedel-Crafts alkylation reactions using trimethylbenzene and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Propanamide, 3-((1,1-dimethylethyl)amino)-N-(2,4,6-trimethylphenyl)-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or substituted amides.

Scientific Research Applications

Propanamide, 3-((1,1-dimethylethyl)amino)-N-(2,4,6-trimethylphenyl)-, monohydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanamide, 3-((1,1-dimethylethyl)amino)-N-(2,4,6-trimethylphenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor function and signaling pathways.

    Altering Cellular Processes: Affecting cell proliferation, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Propanamide, N-(2,4,6-trimethylphenyl)-: Lacks the tert-butylamino group.

    Propanamide, 3-amino-N-(2,4,6-trimethylphenyl)-: Contains an amino group instead of the tert-butylamino group.

    Propanamide, 3-((1,1-dimethylethyl)amino)-N-phenyl-: Lacks the trimethylphenyl group.

Uniqueness

Propanamide, 3-((1,1-dimethylethyl)amino)-N-(2,4,6-trimethylphenyl)-, monohydrochloride is unique due to the presence of both the tert-butylamino and trimethylphenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications and research studies.

Properties

CAS No.

121513-26-6

Molecular Formula

C16H27ClN2O

Molecular Weight

298.8 g/mol

IUPAC Name

3-(tert-butylamino)-N-(2,4,6-trimethylphenyl)propanamide;hydrochloride

InChI

InChI=1S/C16H26N2O.ClH/c1-11-9-12(2)15(13(3)10-11)18-14(19)7-8-17-16(4,5)6;/h9-10,17H,7-8H2,1-6H3,(H,18,19);1H

InChI Key

NIDPNFGFEYRWGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CCNC(C)(C)C)C.Cl

Origin of Product

United States

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